3-(2-Aminoethyl)-6-fluoro-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-(2-Aminoethyl)-6-fluoro-1,3-dihydro-2H-indol-2-one is a compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-6-fluoro-1,3-dihydro-2H-indol-2-one typically involves the reaction of 6-fluoroindole with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-6-fluoro-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
3-(2-Aminoethyl)-6-fluoro-1,3-dihydro-2H-indol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-6-fluoro-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
Tryptamine: Shares a similar indole structure and is known for its role as a neurotransmitter.
Serotonin: Another indole derivative with significant biological activity.
Melatonin: An indole derivative involved in regulating sleep-wake cycles
Uniqueness
3-(2-Aminoethyl)-6-fluoro-1,3-dihydro-2H-indol-2-one is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and may contribute to its specific applications and effects.
Properties
CAS No. |
954571-51-8 |
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Molecular Formula |
C10H11FN2O |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
3-(2-aminoethyl)-6-fluoro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H11FN2O/c11-6-1-2-7-8(3-4-12)10(14)13-9(7)5-6/h1-2,5,8H,3-4,12H2,(H,13,14) |
InChI Key |
SCKGJNVYCKPFJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)C2CCN |
Origin of Product |
United States |
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